Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate
Overview
Description
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 298.34 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H18O4/c1-2-21-18 (20)12-17 (19)15-8-10-16 (11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 58-62 degrees Celsius .Scientific Research Applications
Enantioselective Reduction with Rhizopus Species
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate and related compounds can undergo enantioselective reduction to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process highlights the potential of microbial biocatalysts in producing enantiomerically pure compounds, which are valuable in various chemical syntheses and pharmaceutical applications (Salvi & Chattopadhyay, 2006).
Hydrolysis in Environmental Degradation
In studies of environmental degradation, this compound can serve as a model compound to understand the hydrolysis pathways of certain herbicides. For instance, the hydrolysis of fenoxaprop-p-ethyl, a widely used herbicide, produces ethyl 2-(4-hydroxyphenoxy)propanoate among other products. Understanding these pathways is crucial for assessing environmental impact and designing more eco-friendly herbicides (Lin et al., 2007).
Polymer Chemistry Applications
This compound and its derivatives have applications in polymer chemistry, where they can be used as monomers or intermediates in synthesizing various polymeric materials. These applications leverage the reactivity of the ester and oxopropanoate groups in polymerization reactions, contributing to the development of new materials with tailored properties (Pang et al., 2003).
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is a valuable building block for constructing complex molecules. Its reactivity enables various transformations, such as Horner-Wadsworth-Emmons reactions, that are fundamental in synthesizing pharmaceuticals, natural products, and other bioactive compounds (Enders et al., 2003).
Bioanalytical Method Development
The compound has also been the focus of bioanalytical method development, where researchers established a rapid and selective RP-HPLC method for its quantitative measurement. This is crucial in the pharmacokinetic studies of drugs and in ensuring the quality of pharmaceutical formulations (Nemani et al., 2018).
properties
IUPAC Name |
ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJQRJPKNPZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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